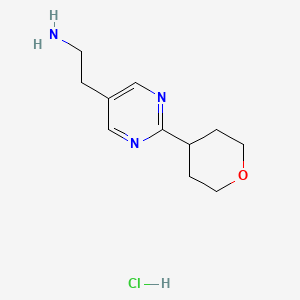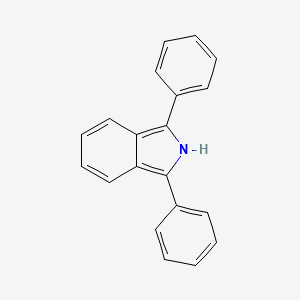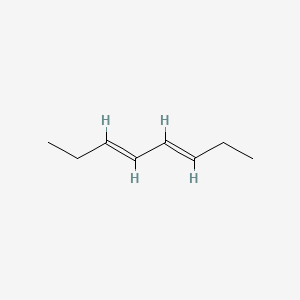
3,5-Octadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds. The structure of this compound consists of a chain of eight carbon atoms with double bonds located at the third and fifth positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Octadiene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile can produce this compound under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane or the selective hydrogenation of octyne. These processes require precise control of temperature and pressure to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3,5-Octadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield octane.
Substitution: It can participate in halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Octane.
Substitution: Halogenated octadienes.
Scientific Research Applications
3,5-Octadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Octadiene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
2,4-Hexadiene: A diene with double bonds at the second and fourth positions.
Uniqueness: 3,5-Octadiene is unique due to its specific placement of double bonds, which imparts distinct reactivity and properties compared to other dienes. Its longer carbon chain also provides different steric and electronic effects, making it suitable for specific applications in synthesis and industry.
Properties
CAS No. |
7348-75-6 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(3E,5E)-octa-3,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+ |
InChI Key |
HWXQYUCHSICMAS-KQQUZDAGSA-N |
Isomeric SMILES |
CC/C=C/C=C/CC |
Canonical SMILES |
CCC=CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
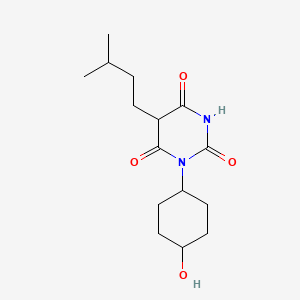
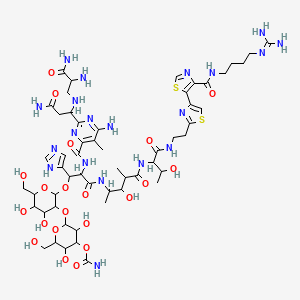
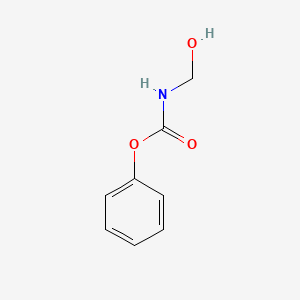
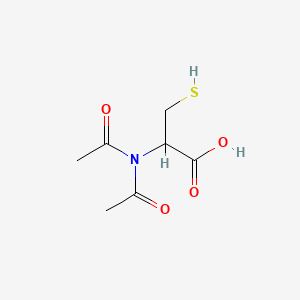
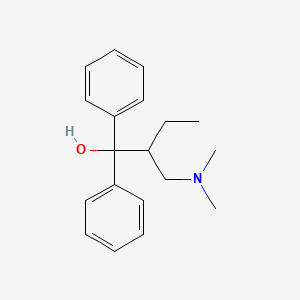
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)

![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)

